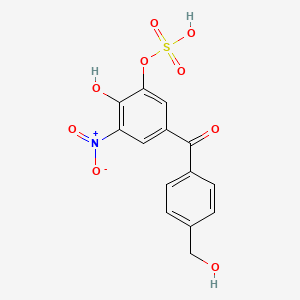
4'-Hydroxymethyl Tolcapone Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxymethyl Tolcapone Sulfate is a derivative of Tolcapone, an orally active inhibitor of central and peripheral catechol-O-methyltransferase (COMT). This compound is known for its potential antiparkinsonian properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxymethyl Tolcapone Sulfate typically involves the hydroxymethylation of TolcaponeSpecific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of 4’-Hydroxymethyl Tolcapone Sulfate involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. Key steps include the preparation of Tolcapone, hydroxymethylation, and subsequent sulfonation .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Hydroxymethyl Tolcapone Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the Tolcapone structure can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of 4’-Hydroxymethyl Tolcapone Sulfate .
Wissenschaftliche Forschungsanwendungen
4’-Hydroxymethyl Tolcapone Sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying COMT inhibitors.
Biology: Investigated for its effects on enzyme activity and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 4’-Hydroxymethyl Tolcapone Sulfate involves the inhibition of catechol-O-methyltransferase (COMT). This enzyme is responsible for the degradation of catecholamines, including dopamine. By inhibiting COMT, 4’-Hydroxymethyl Tolcapone Sulfate increases the availability of dopamine in the brain, thereby enhancing dopaminergic activity. This mechanism is particularly beneficial in the treatment of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Tolcapone: The parent compound, also a COMT inhibitor, but without the hydroxymethyl and sulfate groups.
Entacapone: Another COMT inhibitor used in Parkinson’s disease treatment, with a different chemical structure.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone.
Uniqueness: 4’-Hydroxymethyl Tolcapone Sulfate is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other COMT inhibitors. These modifications can potentially enhance its efficacy and reduce side effects .
Eigenschaften
Molekularformel |
C14H11NO9S |
|---|---|
Molekulargewicht |
369.31 g/mol |
IUPAC-Name |
[2-hydroxy-5-[4-(hydroxymethyl)benzoyl]-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO9S/c16-7-8-1-3-9(4-2-8)13(17)10-5-11(15(19)20)14(18)12(6-10)24-25(21,22)23/h1-6,16,18H,7H2,(H,21,22,23) |
InChI-Schlüssel |
PYFINLMJZMHKAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


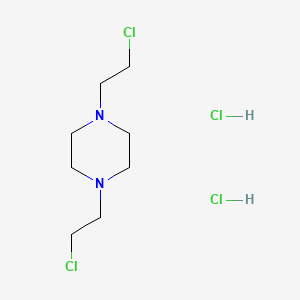
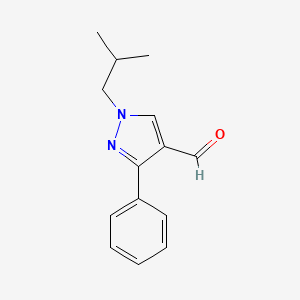

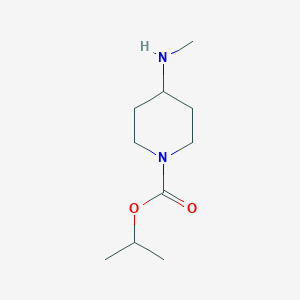



![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
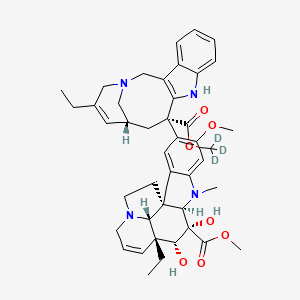
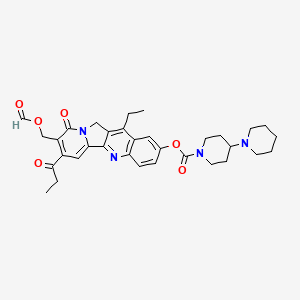

![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

